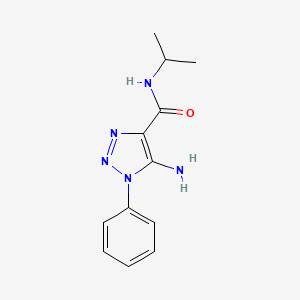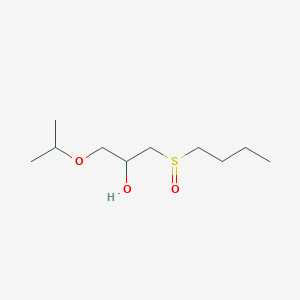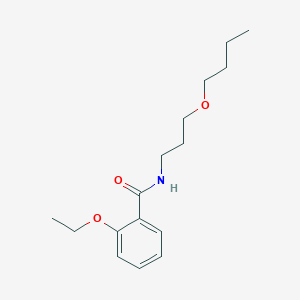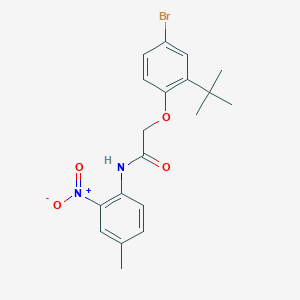
5-amino-N-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related triazole compounds involves various methods, including the diazotization process that leads to complex rearrangements. For example, the diazotization of 5-amino-4-carbamoyl-1-(α-styryl)-1, 2, 3-triazole yields phenyl-triazolo triazine-3-carboxamide as a result of a rearrangement process (L'abbé et al., 2010). Furthermore, ruthenium-catalyzed synthesis provides a route to triazole-based scaffolds, emphasizing the control over regioselectivity and the potential for creating biologically active compounds (Ferrini et al., 2015).
Molecular Structure Analysis
The crystal structure of related compounds, such as 5-phenyl-[1, 2, 3] triazolo [1, 5-b] [1, 2, 4] triazine-3-carboxamide, showcases the detailed arrangement of atoms and the spatial geometry, which is crucial for understanding the molecular interactions and stability (L'abbé et al., 2010).
Chemical Reactions and Properties
The chemical behavior of triazole compounds, including their reactions and potential rearrangements, such as the Dimroth rearrangement, highlights the versatility and reactivity of these molecules. These reactions pave the way for synthesizing diverse triazole derivatives with varying functional groups and properties (Sutherland & Tennant, 1971).
Mechanism of Action
Target of Action
The primary targets of 1,2,3-triazole derivatives, such as 5-amino-N-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, are often various enzymes and receptors in the body . These compounds have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
The mode of action of 1,2,3-triazole derivatives involves interactions with their targets, leading to changes in cellular processes . For instance, nucleoside analogs can act as antiviral agents by inhibiting enzymes. The mechanism is based on the intracellular phosphorylation into a 5-triphosphate form, which interacts with the specific polymerases of the virus, acting in inhibition by competition for these target enzymes and by stopping the elongation of the viral nucleic acid chain .
Biochemical Pathways
The biochemical pathways affected by 1,2,3-triazole derivatives are diverse, depending on the specific targets of the compound . For example, some indole derivatives, which share a similar structure with 1,2,3-triazole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of 1,2,3-triazole derivatives’ action can vary widely, depending on the specific compound and its targets . For example, some derivatives have been found to inhibit the replication of viruses, leading to antiviral effects .
Action Environment
The action, efficacy, and stability of 1,2,3-triazole derivatives can be influenced by various environmental factors. For instance, the extensive hydrogen bonding interactions between the cations and anions can lead to a complex 3D network, contributing greatly to the high density, insensitivity, and thermal stability of certain 1,2,3-triazole derivatives .
Future Directions
Triazoles have attracted significant attention due to their widespread potential pharmaceutical activity . Future research will likely focus on finding new and efficient methodologies for accessing new triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .
properties
IUPAC Name |
5-amino-1-phenyl-N-propan-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-8(2)14-12(18)10-11(13)17(16-15-10)9-6-4-3-5-7-9/h3-8H,13H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHSGBACPUULOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(N(N=N1)C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1-methyl-2-pyrrolidinyl)ethyl]cycloheptanamine](/img/structure/B5100351.png)


![4-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide](/img/structure/B5100366.png)

![4-{[(4-chlorophenyl)amino]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5100382.png)
![N~1~-(2-cyanophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5100393.png)

![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(2-naphthylmethyl)piperidine](/img/structure/B5100403.png)
![6-amino-4-(4-bromo-5-ethyl-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5100410.png)
![N-({[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5100417.png)

![N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B5100422.png)